5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one
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Overview
Description
5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is a heterocyclic organic compound that features a bromine atom, an oxetane ring, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxetane Ring Introduction: The oxetane ring can be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxetane ring-opened products.
Reduction: Reduction reactions may target the bromine atom, leading to debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include oxetane ring-opened derivatives.
Reduction: Debrominated pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of pyrimidinone derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring and bromine atom may play crucial roles in binding interactions and the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-(methoxy)pyrimidin-4(3H)-one: Similar structure but with a methoxy group instead of an oxetane ring.
6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one: Lacks the bromine atom.
5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is unique due to the presence of both the bromine atom and the oxetane ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the 5-position and an oxetane-derived ether at the 6-position, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C8H9BrN2O2
- Molecular Weight : 245.07 g/mol
- Structural Characteristics : The compound includes a pyrimidine core, which is known for its role in various biological activities. The presence of the oxetane ring enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound interacts with specific enzymes and receptors, influencing various biochemical pathways. Its mechanism of action may involve:
Anticancer Potential
While direct studies on this compound are scarce, related compounds have demonstrated significant anticancer activities. For instance, derivatives of similar structures have exhibited effective inhibition against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%:
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-Bromo-Indolin Derivative | MCF-7 | 2.93 ± 0.47 |
5-Bromo-Indolin Derivative | A549 | Not specified |
The anticancer activity is often linked to the compound's ability to induce apoptosis through the activation of caspases, which are crucial in the apoptotic pathway .
Anti-inflammatory Activity
Compounds with similar structural motifs have been studied for their anti-inflammatory effects. They often exhibit the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that this compound may also possess similar anti-inflammatory properties, although specific data on this compound is not yet available.
Synthesis and Evaluation
The synthesis of this compound typically involves several chemical reactions that ensure high purity and yield. The synthetic routes are crucial for producing sufficient quantities for biological evaluation.
In a comparative study of structurally related compounds, it was found that variations in halogen substituents (bromine vs. chlorine) significantly affect biological activity. For example:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-Chloro-6-(oxetan-3-yloxy)pyrimidin | Chlorine instead of bromine | Different reactivity profiles |
5-Iodo-6-(oxetan-3-yloxy)pyrimidin | Iodine instead of bromine | Larger size influences steric interactions |
These comparisons highlight how subtle changes in structure can lead to significant differences in biological activity.
Properties
Molecular Formula |
C7H7BrN2O3 |
---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
5-bromo-4-(oxetan-3-yloxy)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7BrN2O3/c8-5-6(11)9-3-10-7(5)13-4-1-12-2-4/h3-4H,1-2H2,(H,9,10,11) |
InChI Key |
JMAGLKUFOQCLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C(=O)NC=N2)Br |
Origin of Product |
United States |
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